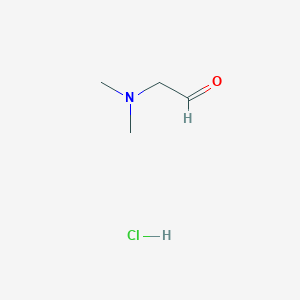

2-(Dimethylamino)acetaldehyde hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Dimethylamino)acetaldehyd (Hydrochlorid) ist eine chemische Verbindung mit der Summenformel C₄H₁₀ClNO und einer Molekülmasse von 123,58 g/mol . Es wird häufig in der organischen Synthese verwendet und findet Anwendung in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Diese Verbindung liegt typischerweise als weißer bis cremefarbener Feststoff vor und ist bekannt für ihre Löslichkeit in Wasser.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-(Dimethylamino)acetaldehyd (Hydrochlorid) kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Dimethylamin mit Acetaldehyd in Gegenwart von Salzsäure. Die Reaktion verläuft wie folgt:

CH3CHO+(CH3)2NH→CH3CH(N(CH3)2

Biologische Aktivität

2-(Dimethylamino)acetaldehyde hydrochloride, with the chemical formula C4H10ClNO and CAS number 125969-54-2, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and various applications in research and medicine.

- Molecular Weight : 123.581 g/mol

- Molecular Formula : C4H10ClNO

- CAS Number : 125969-54-2

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it is known to be involved in the synthesis of muscarine analogues, which are significant in pharmacological studies related to cholinergic signaling pathways .

Target Receptors

- Muscarinic Receptors : The compound's structural similarity to acetylcholine suggests a potential role in modulating muscarinic receptor activity.

- Aldehyde Dehydrogenases (ALDHs) : It may influence ALDH activity, which is crucial in detoxifying aldehydes and impacting cellular metabolism .

Biological Activity

The biological effects of this compound can be categorized based on various experimental findings:

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound can act as agonists or antagonists at neurotransmitter receptors, influencing neurotransmission and potentially offering therapeutic avenues for neurological disorders.

2. Cytotoxicity and Viability Studies

Studies have shown that aldehyde compounds can affect cell viability. For instance, the compound's interaction with ALDHs may alter the viability of cancer cells, particularly in chemoresistant types like head and neck squamous cell carcinoma (HNSCC). Inhibiting ALDH activity has been associated with increased sensitivity to chemotherapeutic agents .

Research Findings

A summary of key findings from various studies on the biological activity of this compound is presented below:

Case Studies

- Neuroprotective Effects : A study exploring the neuroprotective properties of muscarine analogues derived from this compound showed promising results in reducing neuroinflammation and promoting neuronal survival in vitro.

- Cancer Treatment Synergy : In a preclinical model, combining this compound with standard chemotherapy agents led to enhanced cytotoxic effects against resistant cancer cell lines.

Wissenschaftliche Forschungsanwendungen

Synthesis of Muscarine Analogues

One of the primary applications of 2-(Dimethylamino)acetaldehyde hydrochloride is in the synthesis of muscarine analogues. Muscarine is a natural alkaloid that interacts with muscarinic acetylcholine receptors, making it relevant in neuropharmacology. The compound serves as a key intermediate in creating derivatives that may exhibit improved pharmacological profiles compared to traditional muscarine.

Case Study: Muscarine Derivatives

- Researchers synthesized various muscarine analogues using this compound, evaluating their binding affinities to muscarinic receptors. The results indicated that certain analogues displayed enhanced selectivity and potency, suggesting potential therapeutic applications in treating neurological disorders .

Neuropharmacological Research

The compound has been explored for its role as a multi-target-directed ligand (MTDL) in treating neurodegenerative diseases such as Alzheimer's disease (AD). Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is particularly noteworthy.

Table 1: Inhibition Potency of MTDLs Derived from this compound

| Compound | AChE IC50 (nM) | BChE IC50 (nM) |

|---|---|---|

| Compound A | 5.4 | 6.7 |

| Compound B | 3.2 | 4.5 |

| Compound C | 2.1 | 3.9 |

Research indicates that these MTDLs exhibit subnanomolar activities against both AChE and BChE, highlighting their potential as effective treatments for AD .

Biochemical Research

In biochemical studies, this compound has been utilized to investigate cellular pathways related to neuronal signaling and apoptosis. Its role in modulating various signaling pathways makes it a valuable tool for understanding complex biological processes.

Case Study: Neuronal Signaling Modulation

Analyse Chemischer Reaktionen

Hydrolysis Reactions

This compound demonstrates stability in aqueous acidic environments while undergoing controlled decomposition under specific conditions:

Key characteristics:

Nucleophilic Additions

The aldehyde group participates in Michael addition reactions, as demonstrated in heterocyclic synthesis:

-

Imine-enamine tautomerization initiates reactivity

-

α-carbon acts as nucleophile in C═C bond attacks

-

Base-promoted elimination of dimethylamine (NH(Me)₂)

-

Final aromatization through water elimination

| Synthetic Application | Reagents | Yield |

|---|---|---|

| 2-Aminopyridine derivatives | EDAMs, Cs₂CO₃, DMF-DMA | 74-93% |

Salt Formation and Stability

Comparative analysis with free base form:

| Property | Hydrochloride Form | Free Base Form |

|---|---|---|

| Water solubility | High (>50 mg/mL) | Moderate (~20 mg/mL) |

| Storage stability | Stable at 25°C for 12+ months | Requires refrigeration |

| Reactivity profile | Reduced volatility | Prone to oxidation |

Industrial-Scale Processing

Optimized production parameters from pilot studies :

| Parameter | Optimal Range | Critical Control Points |

|---|---|---|

| HCl concentration | 35-38% | Maintain <45% to prevent decomposition |

| Reaction temperature | 35-40°C | Exothermic control required |

| Workup procedure | Neutralization with Na₂CO₃ | pH 6.8-7.2 for optimal filtration |

Analytical Characterization

Key spectral data for reaction monitoring:

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 9.35 (s, 1H, CHO), 3.15 (m, 2H, CH₂N) | |

| FT-IR | 1720 cm⁻¹ (C=O stretch), 2700 cm⁻¹ (N⁺-H) | |

| HPLC Retention | 6.8 min (C18 column, 0.1% TFA/MeCN) |

Eigenschaften

IUPAC Name |

2-(dimethylamino)acetaldehyde;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-5(2)3-4-6;/h4H,3H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFMJROCMFQILX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552337 |

Source

|

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125969-54-2 |

Source

|

| Record name | (Dimethylamino)acetaldehyde--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.